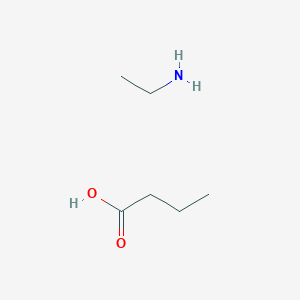
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is a chemical compound with the molecular formula C6H6Br2N2S It is characterized by the presence of bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and a methylsulfanyl group at the 5th position on a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent. The ethenyl and methylsulfanyl groups are introduced through subsequent reactions, which may involve the use of vinyl halides and thiol-containing compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the ethenyl and methylsulfanyl groups using automated processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Pyrazole derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dibromo-1-phenyl-5-(methylsulfanyl)-1H-pyrazole
- 3,4-Dibromo-1-ethenyl-5-(ethylsulfanyl)-1H-pyrazole
- 3,4-Dichloro-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole
Uniqueness
3,4-Dibromo-1-ethenyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the specific combination of bromine atoms, an ethenyl group, and a methylsulfanyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
923035-96-5 |
|---|---|
Fórmula molecular |
C6H6Br2N2S |
Peso molecular |
298.00 g/mol |
Nombre IUPAC |
3,4-dibromo-1-ethenyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C6H6Br2N2S/c1-3-10-6(11-2)4(7)5(8)9-10/h3H,1H2,2H3 |
Clave InChI |
AMJOWSZQYUKHDV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NN1C=C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)




![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)


![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)


![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)
